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Compound of Interest

Compound Name: 3-Phenoxybenzyl alcohol

Cat. No.: B108095 Get Quote

An In-depth Technical Guide to the Spectral Analysis of 3-Phenoxybenzyl Alcohol

Abstract
This technical guide provides a comprehensive analysis of the spectral data for 3-
phenoxybenzyl alcohol (CAS No: 13826-35-2), a key intermediate in the synthesis of various

pyrethroid insecticides and a metabolite of permethrin.[1] This document is intended for

researchers, scientists, and professionals in drug development and chemical synthesis. It

details the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR),

and Mass Spectrometry (MS) data. Methodologies for data acquisition are outlined, and all

quantitative data are summarized in structured tables for clarity and comparative analysis.

Molecular Structure
3-Phenoxybenzyl alcohol, with the chemical formula C₁₃H₁₂O₂, is composed of a benzyl

alcohol core substituted with a phenoxy group at the meta (3-position) of the benzene ring.[2]

Understanding this structure is fundamental to interpreting its spectral data, as each functional

group and unique atomic environment will produce a characteristic signal.

IUPAC Name: (3-phenoxyphenyl)methanol[1] Molecular Weight: 200.23 g/mol [2] Chemical

Structure:

Experimental Protocols and Methodology
The acquisition of high-quality spectral data is contingent on meticulous sample preparation

and appropriate instrumental parameters. The following sections describe generalized
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protocols for the techniques discussed.

Infrared (IR) Spectroscopy
The IR spectrum is typically acquired to identify the functional groups present in the molecule.

Sample Preparation: For a liquid sample like 3-phenoxybenzyl alcohol, the simplest

method involves placing a single drop of the neat liquid between two polished sodium

chloride (NaCl) or potassium bromide (KBr) plates.[3] These salt plates are transparent to IR

radiation.[3] The sample spreads to form a thin film suitable for analysis.[3] For solid

samples, a common technique is to grind approximately 1-2 mg of the sample with 100-200

mg of dry KBr powder and compress the mixture into a transparent pellet.[4][5]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background

spectrum of the empty sample holder (or pure KBr pellet) is recorded first.[5] Subsequently,

the sample spectrum is recorded. The instrument ratios the sample spectrum against the

background to generate the final absorbance or transmittance spectrum, which corrects for

atmospheric and instrumental interferences.[4][5] The typical scanning range is 4000-400

cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Sample Preparation: A sample of 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately

weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent.[6] Chloroform-d

(CDCl₃) is a common solvent for nonpolar organic compounds like 3-phenoxybenzyl
alcohol.[1][6][7] The solution is transferred to a 5 mm NMR tube, ensuring the liquid level is

between 4.0 and 5.0 cm.[6] The tube is capped and wiped clean before insertion into the

spectrometer.[6]

Instrumentation and Data Acquisition: The spectrum is recorded on an NMR spectrometer,

for instance, at a frequency of 400 MHz for ¹H NMR.[1][7] The experimental process

involves:
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Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the

magnetic field.[6]

Shimming: The magnetic field homogeneity is optimized to achieve high resolution and

sharp peaks.[6]

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[6]

Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID),

which is then Fourier-transformed to yield the NMR spectrum. Chemical shifts are typically

referenced internally to the residual solvent peak or an internal standard like

Tetramethylsilane (TMS).[8]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition and

to deduce structural information from fragmentation patterns.

Sample Introduction and Ionization: For a volatile compound, Gas Chromatography-Mass

Spectrometry (GC-MS) is a common method. The sample is injected into a gas

chromatograph, where it is vaporized and separated from impurities. The separated

compound then enters the mass spectrometer's ion source. Electron Ionization (EI) is a

standard ionization technique where high-energy electrons bombard the molecule, causing it

to ionize and fragment.[7]

Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated

based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-

of-flight (TOF) analyzer.

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectral Data Presentation and Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

3-phenoxybenzyl alcohol.
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Workflow for Spectral Analysis of 3-Phenoxybenzyl Alcohol
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Caption: Logical workflow for the spectral analysis of 3-phenoxybenzyl alcohol.

Infrared (IR) Spectroscopy Data
The IR spectrum is instrumental in identifying the key functional groups. The prominent

absorption bands for 3-phenoxybenzyl alcohol are interpreted below.

Table 1: Summary of IR Spectral Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3350 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch (-CH₂-)

~1600-1450 Medium-Strong Aromatic C=C ring stretch

~1240 Strong Aryl-O-C stretch (ether)

~1050 Strong C-O stretch (primary alcohol)

O-H Stretch: A strong and characteristically broad absorption band around 3350 cm⁻¹

confirms the presence of the hydroxyl (-OH) group, with the broadening due to

intermolecular hydrogen bonding.

C-H Stretches: Absorptions just above 3000 cm⁻¹ are typical for aromatic C-H stretching,

while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the methylene

(-CH₂) group.

Aromatic C=C Stretches: A series of bands in the 1600-1450 cm⁻¹ region are indicative of

the carbon-carbon double bond vibrations within the two aromatic rings.

C-O Stretches: The spectrum shows two distinct C-O stretching vibrations. A strong band

around 1240 cm⁻¹ is assigned to the aryl ether linkage (Ar-O-CH₂), and another strong band

around 1050 cm⁻¹ is characteristic of the primary alcohol C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR data provides an unambiguous map of the molecule's structure.

The ¹H NMR spectrum, recorded at 400 MHz in CDCl₃, displays signals corresponding to the

aromatic protons, the benzylic methylene protons, and the alcohol proton.[1][7]

Table 2: Summary of ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 - 6.85 Multiplet 9H
Aromatic Protons (Ar-

H)

4.69 Singlet 2H
Methylene Protons (-

CH₂OH)

~2.5 (variable) Broad Singlet 1H Hydroxyl Proton (-OH)

Aromatic Region (δ 7.35-6.85 ppm): The nine protons on the two aromatic rings produce a

complex multiplet pattern in this region.[1][7] The protons of the phenoxy ring and the benzyl

alcohol ring overlap, making individual assignment challenging without advanced 2D NMR

techniques.

Methylene Signal (δ 4.69 ppm): The two protons of the methylene group (-CH₂OH) are

chemically equivalent and appear as a sharp singlet.[7] Their chemical shift is downfield due

to the deshielding effect of the adjacent aromatic ring and the oxygen atom.

Hydroxyl Proton (δ ~2.5 ppm): The alcohol proton signal is typically a broad singlet. Its

chemical shift is variable and depends on concentration, temperature, and solvent, as it

readily exchanges with trace amounts of water.

The ¹³C NMR spectrum provides information on the 13 unique carbon atoms in the molecule.

Table 3: Summary of ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment

157.5 C-O (phenoxy ring)

157.1 C-O (benzyl ring)

143.0 C-CH₂OH (benzyl ring)

129.7 Aromatic CH

123.3 Aromatic CH

121.6 Aromatic CH

119.0 Aromatic CH

117.8 Aromatic CH

117.1 Aromatic CH

64.6 -CH₂OH

Note: The assignments of the individual aromatic carbons are based on typical chemical shift

values and may require more detailed analysis for definitive confirmation. The data presented

is a selection of reported shifts.[1]

Quaternary Carbons (δ 157.5, 157.1, 143.0 ppm): Three signals are observed for the non-

protonated carbons. The two signals at δ 157.5 and 157.1 ppm correspond to the carbons

directly bonded to the ether oxygen.[1] The signal at δ 143.0 ppm is assigned to the carbon

of the benzyl ring attached to the methylene group.[1]

Aromatic CH Carbons (δ 117-130 ppm): The nine protonated aromatic carbons resonate in

this region, with several distinct signals observed.[1]

Aliphatic Carbon (δ 64.6 ppm): The signal at δ 64.6 ppm is characteristic of the methylene

carbon (-CH₂OH), shifted downfield by the attached oxygen atom.[1]

Mass Spectrometry (MS) Data
The mass spectrum reveals the molecular weight and key fragmentation pathways under

electron ionization.
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Table 4: Summary of Mass Spectrometry Data

m/z Relative Intensity Proposed Fragment

200 High [M]⁺˙ (Molecular Ion)

199 Moderate [M-H]⁺

181 Low [M-H-H₂O]⁺

107 Moderate [C₆H₅OCH₂]⁺

93 High [C₆H₅O]⁺

77 High [C₆H₅]⁺

Molecular Ion (m/z 200): A strong peak at m/z 200 corresponds to the molecular ion

[C₁₃H₁₂O₂]⁺˙, confirming the molecular weight of the compound.[7]

[M-H]⁺ (m/z 199): Loss of a hydrogen radical from the molecular ion results in the peak at

m/z 199.[7]

Loss of Water (m/z 182, not prominent): Alcohols often lose a molecule of water (18 Da), but

this may not always be a major fragmentation pathway.[9]

Benzylic Cleavage: Cleavage of the C-C bond between the benzyl ring and the methylene

group is not favored. However, cleavage leading to fragments like the phenoxymethyl cation

([C₆H₅OCH₂]⁺) at m/z 107 is possible.

Ether Cleavage: The most significant fragmentation pathways involve the cleavage of the

ether bond.

[C₆H₅O]⁺ (m/z 93): Cleavage of the bond between the ether oxygen and the benzyl ring

can generate the phenoxy cation.

[C₆H₅]⁺ (m/z 77): Subsequent loss of a carbon monoxide (CO) molecule from the phenoxy

cation results in the highly stable phenyl cation at m/z 77.[7] This is often a very prominent

peak in the spectrum of phenyl ethers.
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Conclusion
The collective analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a

definitive structural confirmation of 3-phenoxybenzyl alcohol. IR spectroscopy identifies the

essential alcohol and ether functional groups. NMR spectroscopy elucidates the precise

arrangement of hydrogen and carbon atoms, distinguishing between the aromatic and aliphatic

components. Finally, mass spectrometry confirms the molecular weight and reveals

characteristic fragmentation patterns consistent with the proposed structure. This

comprehensive spectral dataset serves as a crucial reference for quality control, reaction

monitoring, and metabolite identification in relevant scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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